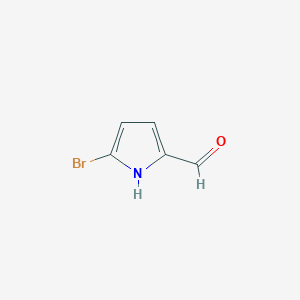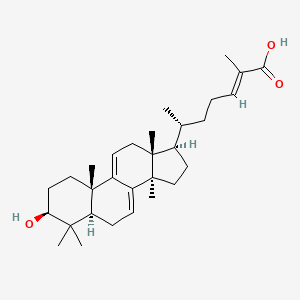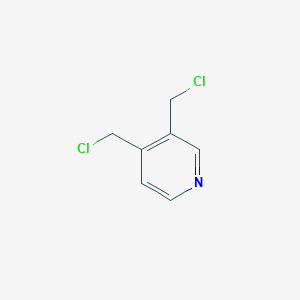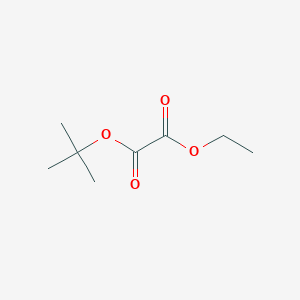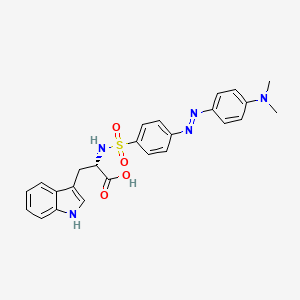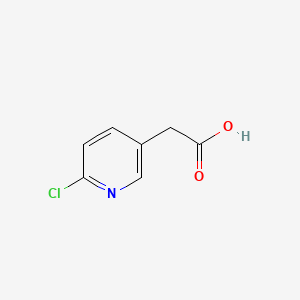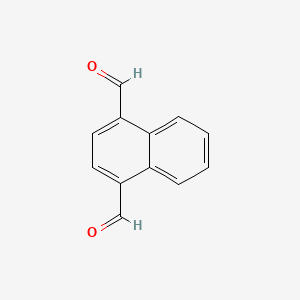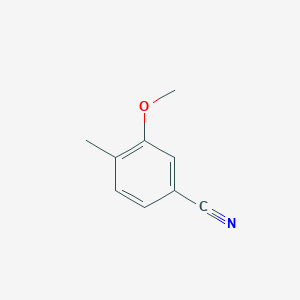
Methyl 2-bromo-5-methylbenzoate
Vue d'ensemble
Description
“Methyl 2-bromo-5-methylbenzoate” is a chemical compound used as a pharmaceutical intermediate . It has a molecular formula of C9H9BrO2 .
Synthesis Analysis
The synthesis of “Methyl 2-bromo-5-methylbenzoate” involves the reaction of 2-bromo-5-methylbenzoic acid with oxalyl chloride in dichloromethane (DCM) and dimethylformamide (DMF) at room temperature .Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-5-methylbenzoate” consists of a benzene ring substituted with a bromine atom, a methyl group, and a methyl benzoate group . The average molecular mass is 229.071 Da .Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-methylbenzoate” is a colorless to pale-yellow to yellow-brown liquid . It has a molecular weight of 229.07 . The compound is stored at room temperature .Applications De Recherche Scientifique
Synthesis of Anti-Cancer Drugs
Methyl 2-bromo-5-methylbenzoate is used in the synthesis of compounds with potential anti-cancer properties. For instance, it is a key intermediate in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound linked to the inhibition of thymidylate synthase, an enzyme targeted in certain anti-cancer drugs (Cao Sheng-li, 2004).
Orexin Research and Drug Synthesis
Methyl 2-bromo-5-methylbenzoate is a crucial precursor in the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, an important molecular fragment of the orexin Filorexant (MK-6096), a drug with potential applications in sleep-wake regulation (Fei Liu et al., 2020).
Solubility and Physical Properties Studies
This compound also plays a role in studies focusing on the solubility and physical properties of various chemicals. For example, research on halogenbenzoic acids, including bromo-methylbenzoic acids, has provided insights into hydrogen bonding and specific interactions in different phases, which is crucial for understanding the solubility of sparingly soluble drugs (K. Zherikova et al., 2016).
Synthesis of Triazoloquinoline Derivatives
It's used in the synthesis of triazoloquinoline derivatives, highlighting its versatility in creating a wide range of chemical compounds with potential applications in various fields, including materials science and pharmaceuticals (N. Pokhodylo & M. Obushak, 2019).
Synthesis of Intermediates for Other Compounds
This chemical is also used in the synthesis of intermediates for various other compounds. For example, its derivative, methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, serves as an intermediate in the synthesis of bifendate, a liver-protecting drug (Bao Li-jiao, 2013).
Magnetic Property Studies
Methyl 2-bromo-5-methylbenzoate derivatives are utilized in studying magnetic properties in high-spin mononuclear manganese(III) inverted N-confused porphyrin complexes, illustrating its role in advancing the understanding of magnetic interactions in molecular structures (Chen-Ning Yang et al., 2012).
Safety and Hazards
“Methyl 2-bromo-5-methylbenzoate” is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word is “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl 2-bromo-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRAZCQFEMNXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568368 | |
| Record name | Methyl 2-bromo-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90971-88-3 | |
| Record name | Methyl 2-bromo-5-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90971-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-bromo-5-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

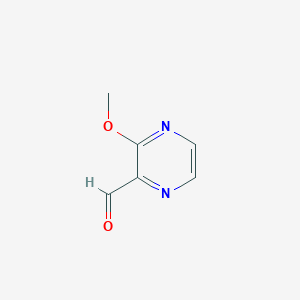

![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)
![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)

